5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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Overview
Description
5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a thiophene ring, a nitro group, and a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with appropriate nitro and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine.
Uniqueness
5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combined structural features of thiophene and pyrimidine rings, along with the presence of a nitro group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-nitro-6-[(E)-2-thiophen-3-ylethenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9-8(13(16)17)7(11-10(15)12-9)2-1-6-3-4-18-5-6/h1-5H,(H2,11,12,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNNYALXRUIKLT-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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